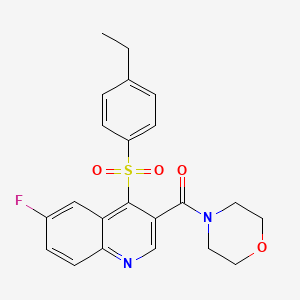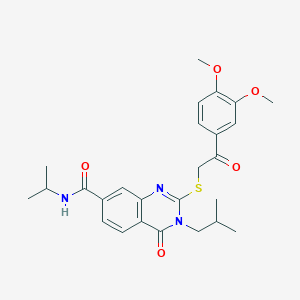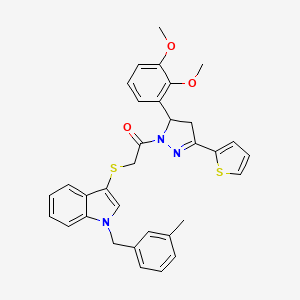![molecular formula C10H13NO4S B2573075 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol CAS No. 302935-51-9](/img/structure/B2573075.png)
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NITPEN and is a nitrophenol derivative. It has been widely studied for its biochemical and physiological effects and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is not entirely understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells. It may also inhibit the growth of cancer cells by interfering with their DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have reported that this compound may have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, it may also modulate the immune system and enhance the body's ability to fight infections.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol in lab experiments is its potent anti-cancer and antimicrobial properties. It is also relatively easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol. One of the significant areas of research is in the development of new cancer treatments. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, research on the antimicrobial properties of this compound may lead to the development of new antibiotics to combat drug-resistant bacterial infections. Finally, further studies are needed to determine the safety and toxicity of this compound, which may pave the way for its use in various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in various applications, including cancer treatment and antimicrobial therapy. Further research is needed to determine its efficacy and safety in clinical trials, which may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol can be achieved through various methods. One such method involves the reaction of 4-nitrophenol with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and results in the formation of the desired compound.
Scientific Research Applications
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has shown promising results in the treatment of cancer, and several studies have reported its anti-cancer properties. Additionally, it has also been studied for its antimicrobial properties and has shown potential in the treatment of bacterial infections.
Properties
IUPAC Name |
4-[1-(2-hydroxyethylsulfanyl)-2-nitroethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-5-6-16-10(7-11(14)15)8-1-3-9(13)4-2-8/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYUNVGSFVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])SCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2572992.png)


![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)

![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)


